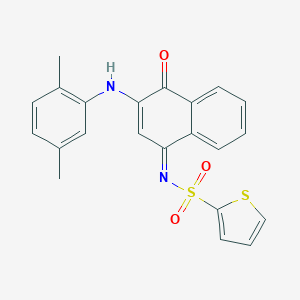
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique properties and potential applications in various fields of research.
作用機序
The mechanism of action for N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide involves its ability to inhibit certain enzymes. Specifically, this compound has been shown to inhibit the activity of certain kinases, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide are still being studied. However, it has been shown to have potential as an anti-cancer agent, as well as a potential treatment for certain inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide in lab experiments is its ability to selectively inhibit certain enzymes. This can be useful in studying the role of these enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide. One area of interest is in the development of new drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and toxicity.
合成法
The synthesis method for N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide involves a multi-step process. The first step involves the synthesis of 2,5-dimethylaniline, which is then reacted with 1,4-naphthoquinone to form the intermediate compound. This intermediate is then reacted with thiophenesulfonamide to form the final product.
科学的研究の応用
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide has potential applications in various fields of scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as an inhibitor of certain enzymes that are involved in the progression of certain diseases.
特性
分子式 |
C22H18N2O3S2 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
(NZ)-N-[3-(2,5-dimethylanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide |
InChI |
InChI=1S/C22H18N2O3S2/c1-14-9-10-15(2)18(12-14)23-20-13-19(16-6-3-4-7-17(16)22(20)25)24-29(26,27)21-8-5-11-28-21/h3-13,23H,1-2H3/b24-19- |
InChIキー |
OWBICSMKLQSPCR-CLCOLTQESA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C)NC2=C/C(=N/S(=O)(=O)C3=CC=CS3)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC(=C(C=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O |
正規SMILES |
CC1=CC(=C(C=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281239.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
![Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281243.png)
![Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281244.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281245.png)
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281246.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281247.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281248.png)
![Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281254.png)
![Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281255.png)
![Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281257.png)
![Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281259.png)

![Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281265.png)